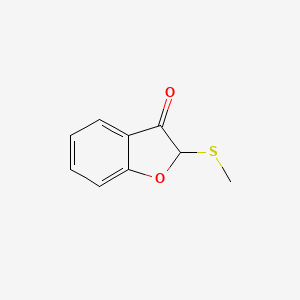
2-(methylthio)benzofuran-3(2H)-one
Cat. No. B8701769
Key on ui cas rn:
51175-49-6
M. Wt: 180.23 g/mol
InChI Key: ZZLMAQGRYHRCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04045451
Procedure details


2-Hydroxy-1-[(methylsulfinyl)acetyl] benzene (1.5 g 0.0075m) and trifluoroacetic acid (1.5 g) are refluxed in benzene (25 ml) for one hour under nitrogen. The solvent is removed under reduced pressure to give a pale yellow oil which crystallizes on standing. Recrystallization from ethanol gave white crystals, (0.611 g 45%), m.p. 81°-82° C.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[CH2:9][S:10]([CH3:12])=O.FC(F)(F)C(O)=O>C1C=CC=CC=1>[CH3:12][S:10][CH:9]1[C:8](=[O:13])[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[O:1]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=CC=C1)C(CS(=O)C)=O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave white crystals, (0.611 g 45%), m.p. 81°-82° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CSC1OC2=C(C1=O)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
